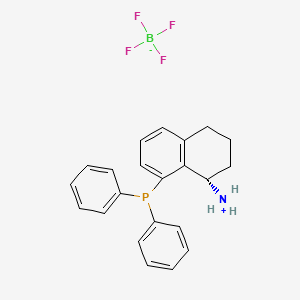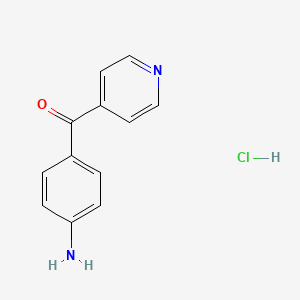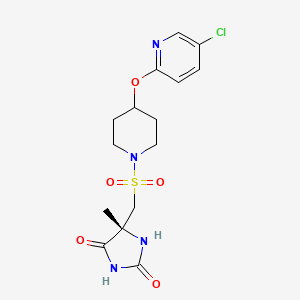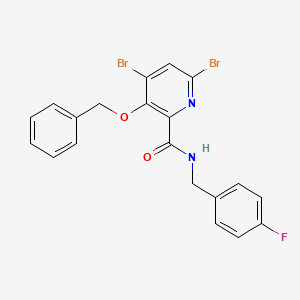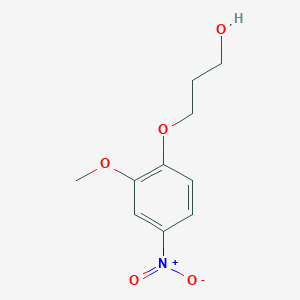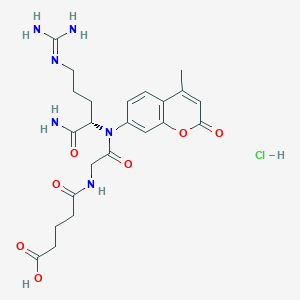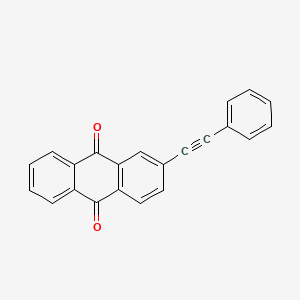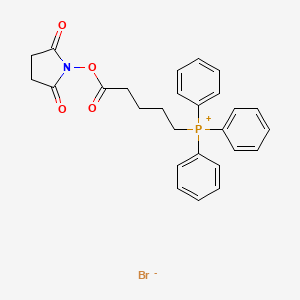
(5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide is a complex organic compound that features a triphenylphosphonium group, a bromide ion, and a pyrrolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide typically involves the following steps:
Formation of the Pyrrolidinone Moiety: This can be achieved through the reaction of succinic anhydride with ammonia or an amine to form 2,5-dioxopyrrolidinone.
Attachment of the Pentyl Chain: The pentyl chain can be introduced via a nucleophilic substitution reaction, where a suitable pentyl halide reacts with the pyrrolidinone.
Formation of the Triphenylphosphonium Group: This step involves the reaction of triphenylphosphine with a suitable alkyl halide to form the triphenylphosphonium salt.
Final Coupling Reaction: The final step involves coupling the pyrrolidinone-pentyl intermediate with the triphenylphosphonium salt under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide can be used as a reagent or intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study cellular processes or as a probe to investigate biochemical pathways.
Medicine
Industry
In industrial applications, the compound may be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of (5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide involves its interaction with specific molecular targets. The triphenylphosphonium group is known to facilitate the compound’s entry into cells, where it can interact with mitochondrial membranes or other cellular components. The pyrrolidinone moiety may play a role in binding to specific enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Triphenylphosphonium Derivatives: Compounds such as triphenylphosphonium chloride or triphenylphosphonium iodide.
Pyrrolidinone Derivatives: Compounds like N-methyl-2-pyrrolidone (NMP) or 2-pyrrolidone.
Uniqueness
(5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the triphenylphosphonium and pyrrolidinone moieties allows for targeted interactions within biological systems, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C27H27BrNO4P |
|---|---|
分子量 |
540.4 g/mol |
IUPAC名 |
[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H27NO4P.BrH/c29-25-19-20-26(30)28(25)32-27(31)18-10-11-21-33(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24;/h1-9,12-17H,10-11,18-21H2;1H/q+1;/p-1 |
InChIキー |
DDEBTRKLMCDIST-UHFFFAOYSA-M |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


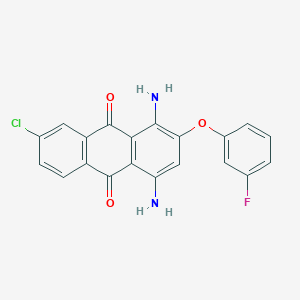
![1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)

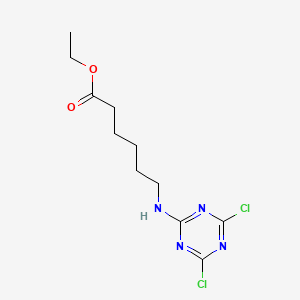
![N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13142810.png)


